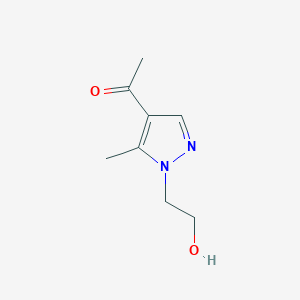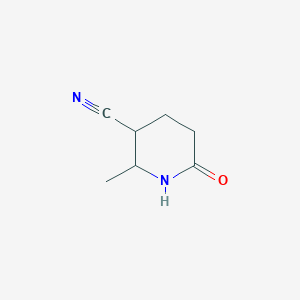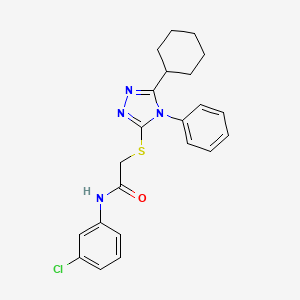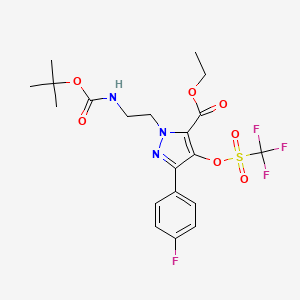
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a complex organic compound that features a variety of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, a fluorophenyl group, and a trifluoromethylsulfonyl group
Vorbereitungsmethoden
The synthesis of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate typically involves multiple steps, including the protection of amines, formation of pyrazole rings, and introduction of fluorophenyl and trifluoromethylsulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butoxycarbonyl group allows for selective oxidation reactions.
Reduction: The fluorophenyl group can participate in reduction reactions under appropriate conditions.
Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical compound with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and trifluoromethylsulfonyl groups can enhance binding affinity and selectivity towards these targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the active amine, which can then participate in further biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives with varying substituents. For example:
Ethyl 1-(2-aminoethyl)-3-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylate: Lacks the trifluoromethylsulfonyl group.
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H23F4N3O7S |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
ethyl 5-(4-fluorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H23F4N3O7S/c1-5-32-17(28)15-16(34-35(30,31)20(22,23)24)14(12-6-8-13(21)9-7-12)26-27(15)11-10-25-18(29)33-19(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
UHFUYGKIPFPXMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=CC=C(C=C2)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


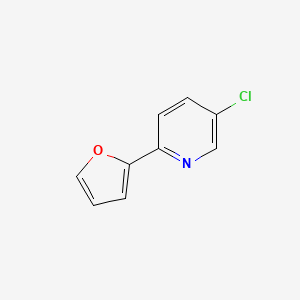
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)
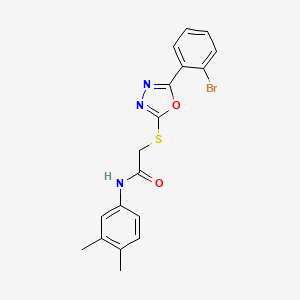
![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)
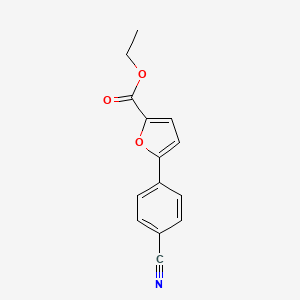
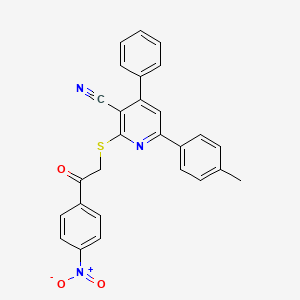
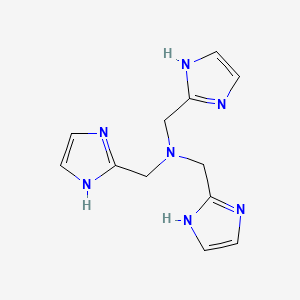
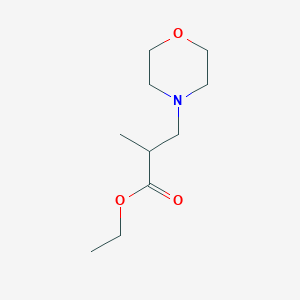
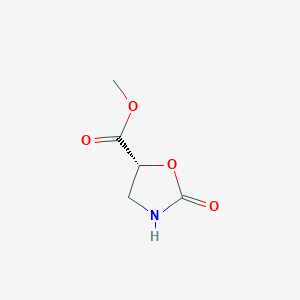
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
